3-Cyclobutyloxypyrazin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-cyclobutyloxypyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-7-8(11-5-4-10-7)12-6-2-1-3-6/h4-6H,1-3H2,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJWRUPKBXDPCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NC=CN=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An Overview of Pyrazine Core Scaffolds in Contemporary Chemical Biology
Pyrazine (B50134) derivatives, characterized by a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, are a cornerstone of modern medicinal chemistry. nih.govbenthamdirect.com Their unique chemical architecture allows for diverse functionalization, leading to a wide array of biological activities. nih.gov This versatility has made pyrazine-based compounds promising candidates in the pursuit of novel treatments for a range of human diseases. nih.govbenthamdirect.com
The significance of the pyrazine scaffold is underscored by its presence in numerous biologically active molecules. Research has demonstrated that pyrazine derivatives can exhibit a remarkable spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antiparasitic properties. nih.govontosight.ai For instance, some pyrazine derivatives have been investigated as potent anticancer agents, with studies exploring their mechanisms of action at the cellular level and their structure-activity relationships. nih.govbenthamdirect.com The ability of the pyrazine ring to act as a key building block in the synthesis of complex molecules has cemented its role as a "privileged scaffold" in drug discovery. nih.govrsc.org
The synthesis of pyrazine derivatives often involves multi-step chemical reactions, such as condensation, halogenation, and cross-coupling reactions. ontosight.ai The characterization of these newly synthesized compounds is crucial for understanding their chemical properties and potential biological applications. ontosight.ai
The Significance of 3 Cyclobutyloxypyrazin 2 Amine As a Research Subject
While the broader class of pyrazine (B50134) derivatives has been extensively studied, 3-Cyclobutyloxypyrazin-2-amine represents a more focused area of investigation. The specific combination of a cyclobutyloxy group at the 3-position and an amine group at the 2-position of the pyrazine ring creates a unique chemical entity with the potential for novel biological interactions.
The aminopyrazine moiety itself is a well-established pharmacophore, known to interact with various biological targets, including protein kinases. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The aminopyrazine core can form key hydrogen bonds with the hinge region of kinase active sites, making it an attractive starting point for the design of potent and selective kinase inhibitors. nih.gov
Current Research Trajectories and Future Perspectives for Aminopyrazine Analogues
Strategic Retrosynthetic Analysis of this compound
A strategic retrosynthetic analysis of this compound breaks down the molecule into simpler, more readily available starting materials. The primary disconnections are typically made at the ether and amine functionalities, as these are key bonds to form during synthesis.
One common retrosynthetic approach involves disconnecting the cyclobutyl ether linkage. This leads back to a 3-halopyrazin-2-amine and cyclobutanol (B46151). The pyrazine (B50134) core can be further disconnected, for instance, by considering the formation of the pyrazine ring from a 1,2-dicarbonyl compound and a 1,2-diamine. slideshare.net This strategy is advantageous as it allows for the late-stage introduction of the cyclobutyloxy group, enabling the synthesis of various analogs by simply changing the alcohol.
Novel Synthetic Routes to the this compound Scaffold
The synthesis of the this compound scaffold can be achieved through several innovative and efficient routes. These methods often focus on constructing the pyrazine ring system and introducing the necessary functional groups in a controlled manner.
Multi-Component Reactions in Pyrazine Synthesis
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like pyrazines in a single step from three or more starting materials. nih.govacs.org While specific MCRs for this compound are not extensively documented, the general principles of pyrazine synthesis via MCRs can be applied. For instance, a condensation reaction between a 1,2-dicarbonyl compound, an α-aminoketone, and an amine could theoretically construct the substituted pyrazine core. The advantage of MCRs lies in their ability to rapidly generate molecular diversity from simple precursors. acs.org
| Reactant A | Reactant B | Reactant C | Catalyst | Product | Reference |
| 1,2-dicarbonyl | α-aminoketone | Amine | Acid/Base | Substituted Pyrazine | nih.gov |
| Diamine | Epoxide | - | - | Pyrazine | nih.gov |
Reductive Amination Strategies for Amine Introduction
Reductive amination is a powerful and widely used method for forming amines from carbonyl compounds. acsgcipr.orgyoutube.commasterorganicchemistry.com In the context of synthesizing this compound, this strategy would typically involve the reaction of a 3-cyclobutyloxypyrazin-2-carbaldehyde or a related ketone with an ammonia (B1221849) source, followed by reduction of the intermediate imine.
This two-step, one-pot process is highly versatile. youtube.commasterorganicchemistry.com A key advantage is the ability to use a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which offer different levels of reactivity and selectivity. acsgcipr.orgmasterorganicchemistry.com Catalytic hydrogenation can also be employed for the reduction step. acsgcipr.org
| Carbonyl Compound | Amine Source | Reducing Agent | Product | Reference |
| Aldehyde/Ketone | Ammonia | NaBH₃CN | Primary Amine | masterorganicchemistry.com |
| Aldehyde/Ketone | Primary Amine | NaBH(OAc)₃ | Secondary Amine | masterorganicchemistry.com |
Alkylation and Derivatization Approaches for Amine Functionality
Direct alkylation of amines can be a straightforward method for introducing alkyl groups, but it often suffers from a lack of selectivity, leading to over-alkylation. youtube.comyoutube.com In the synthesis of pyrazine derivatives, more controlled methods are generally preferred. For instance, the alkylation of a pyrazine ring can be achieved under specific conditions. acs.orgacs.org
Derivatization of an existing amine group on the pyrazine ring is a more common and controlled approach. This can involve acylation followed by reduction, or reductive amination with a suitable carbonyl compound to introduce more complex substituents.
Reduction of Nitro Compounds, Nitriles, and Amides to Amines
The reduction of various nitrogen-containing functional groups is a fundamental strategy for the synthesis of primary amines. youtube.comyoutube.com
Nitro Compounds: The reduction of a 3-cyclobutyloxy-2-nitropyrazine would provide a direct route to the target amine. This transformation is commonly achieved using reducing agents such as tin(II) chloride (SnCl₂), iron (Fe) in acidic media, or catalytic hydrogenation. youtube.com
Nitriles: A 3-cyclobutyloxypyrazine-2-carbonitrile can be reduced to the corresponding aminomethylpyrazine. However, to obtain the 2-aminopyrazine (B29847), this would require a subsequent rearrangement or a different synthetic design.
Amides: The reduction of a 3-cyclobutyloxypyrazine-2-carboxamide using a strong reducing agent like lithium aluminum hydride (LiAlH₄) would yield the aminomethyl derivative, not the desired 2-aminopyrazine. youtube.com Therefore, this method is less direct for the target compound.
Rearrangement Reactions for Primary Amine Synthesis
Rearrangement reactions provide elegant pathways to primary amines from carboxylic acid derivatives. youtube.comyoutube.com
Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom. youtube.com Starting with 3-cyclobutyloxypyrazine-2-carboxamide, the Hofmann rearrangement would theoretically yield this compound. The reaction is typically carried out using bromine or N-bromosuccinimide in the presence of a strong base.
Curtius Rearrangement: The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which is then hydrolyzed to the primary amine. youtube.com This would involve converting 3-cyclobutyloxypyrazine-2-carboxylic acid to the corresponding acyl azide.
Gabriel Synthesis: The Gabriel synthesis is a classic method for preparing primary amines that avoids over-alkylation. youtube.com It involves the alkylation of potassium phthalimide (B116566) followed by hydrazinolysis. To synthesize this compound via this route, one would need to start with a 2-halopyrazine derivative and phthalimide.
These rearrangement reactions offer powerful alternatives for the synthesis of primary amines when other methods are not feasible or lead to undesired side products.
Scalable Synthesis Protocols for this compound Production
The large-scale synthesis of this compound necessitates a robust and economically viable synthetic route. While specific protocols for this exact molecule are not widely published, a feasible approach can be designed based on established methodologies for analogous 2-aminopyrazine derivatives. A potential scalable synthesis could commence from readily available starting materials such as 2-cyanopyrazine or 2-aminopyrazine.
One plausible multi-step synthesis is outlined below:
Preparation of 2-Aminopyrazine: A common industrial method involves the Hofmann rearrangement of pyrazine-2-carboxamide or the reaction of 2-cyanopyrazine with a sodium hypochlorite (B82951) solution and an alkali. patsnap.comgoogle.com This transformation is typically high-yielding and utilizes cost-effective reagents.
Halogenation of 2-Aminopyrazine: The subsequent step would involve the selective halogenation of the pyrazine ring to introduce a handle for the etherification reaction. For instance, bromination of 2-aminopyrazine can yield 2-amino-3-bromopyrazine.
Nucleophilic Substitution with Cyclobutanol: The final key step is the etherification of the halogenated intermediate with cyclobutanol. This nucleophilic aromatic substitution reaction would likely be carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the cyclobutanol, thereby facilitating its attack on the pyrazine ring.
The following table outlines a hypothetical scalable synthesis protocol for this compound, with conditions extrapolated from similar transformations of pyrazine derivatives.
Table 1: Hypothetical Scalable Synthesis Protocol for this compound
| Step | Reaction | Starting Materials | Reagents and Solvents | Typical Conditions | Notes |
| 1 | Amination | 2-Cyanopyrazine | Sodium Hypochlorite, Sodium Hydroxide, Water | Room temperature to 50-60°C, 1-4 hours | High yield and uses inexpensive raw materials. google.com |
| 2 | Bromination | 2-Aminopyrazine | Bromine, Dichloromethane, Pyridine | Room temperature, 4 hours | Selective bromination at the 3-position is crucial. |
| 3 | Etherification | 2-Amino-3-bromopyrazine, Cyclobutanol | Sodium Hydride, Dimethylformamide (DMF) | 80-100°C, 6-12 hours | Anhydrous conditions are essential to prevent side reactions. |
An alternative approach could involve the dehydrogenative coupling of a β-amino alcohol derivative, a method that has been explored for the synthesis of substituted pyrazines using manganese pincer complexes as catalysts. nih.gov This strategy is atom-economical and environmentally benign, making it attractive for industrial applications.
Stereoselective Synthesis of Chiral this compound Analogues
The development of stereoselective methods to access chiral analogues of this compound is crucial for investigating their structure-activity relationships, as enantiomers of a chiral drug can exhibit significantly different biological activities. rsc.org Several established strategies for asymmetric synthesis can be adapted for this purpose.
Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials derived from natural sources, such as amino acids or terpenes. ethz.ch For instance, a chiral cyclobutanol derivative could be employed in the nucleophilic substitution step described previously to introduce a stereocenter into the final molecule.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the pyrazine core or a precursor to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed. This method allows for the synthesis of a specific enantiomer.
Asymmetric Catalysis: The use of chiral catalysts to control the stereoselectivity of a reaction is a powerful tool in modern organic synthesis. For the synthesis of chiral pyrazine derivatives, several catalytic systems could be envisioned:
Asymmetric Hydrogenation: Chiral piperazines can be synthesized via the asymmetric hydrogenation of pyrazines activated by alkyl halides, using iridium catalysts. researchgate.net This method could potentially be adapted to create chiral pyrazine precursors.
Chiral NHC-Metal Complexes: N-Heterocyclic carbene (NHC)-metal complexes have emerged as efficient catalysts for various asymmetric transformations. researchgate.net These could be employed in reactions such as asymmetric alkylation or cross-coupling to introduce a chiral substituent onto the pyrazine ring.
Chiral Resolution: This classical method involves the separation of a racemic mixture of the target compound or an intermediate into its individual enantiomers. wikipedia.org This can be achieved through several techniques:
Diastereomeric Salt Formation: The racemic amine can be reacted with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities. wikipedia.org
Chiral Chromatography: The enantiomers can be separated using a chiral stationary phase in high-performance liquid chromatography (HPLC). This method is often used for analytical purposes but can also be applied on a preparative scale.
The following table summarizes potential strategies for the stereoselective synthesis of chiral this compound analogues.
Table 2: Strategies for Stereoselective Synthesis of Chiral this compound Analogues
| Strategy | Description | Key Reagents/Techniques | Potential Application |
| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials. | Chiral cyclobutanol derivatives, chiral amino acids. | Introduction of a chiral cyclobutyloxy group or a chiral substituent on the pyrazine ring. |
| Chiral Auxiliaries | Temporary attachment of a chiral group to direct stereoselective reactions. | Evans auxiliaries, camphor-derived auxiliaries. | Asymmetric alkylation or acylation of the pyrazine core. |
| Asymmetric Catalysis | Use of chiral catalysts to control stereoselectivity. | Chiral Iridium catalysts, Chiral NHC-Ruthenium complexes. | Asymmetric hydrogenation of pyrazine precursors, asymmetric cross-coupling reactions. |
| Chiral Resolution | Separation of a racemic mixture into enantiomers. | Chiral acids (e.g., tartaric acid), Chiral HPLC columns. | Separation of racemic this compound or its chiral analogues. |
The choice of the most suitable method will depend on factors such as the desired enantiomeric purity, the scalability of the process, and the availability of chiral starting materials or catalysts.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone for the determination of molecular structure in solution. Through the analysis of nuclear spin behavior in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
One-Dimensional and Two-Dimensional NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)
The initial structural verification of this compound relies on one-dimensional (1D) ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. researchgate.netpreprints.org
For a definitive assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. mdpi.comnih.gov
COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal correlations between the protons on the pyrazine ring and within the cyclobutyl group.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation) detects longer-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for identifying the connectivity between different parts of the molecule, such as linking the cyclobutoxy group to the pyrazine ring at the C3 position and confirming the position of the amine group. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. Predicted data based on analogous structures and chemical shift principles. Actual experimental values may vary.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | - | 155.0 |
| 3 | - | 160.0 |
| 5 | 7.5 (d, J=2.5 Hz) | 125.0 |
| 6 | 7.8 (d, J=2.5 Hz) | 135.0 |
| 1' | 5.2 (quintet) | 75.0 |
| 2'/6' | 2.4 (m) | 30.0 |
| 3'/5' | 2.1 (m) | 15.0 |
| 4' | 1.8 (m) | - |
| NH₂ | 5.5 (s, br) | - |
Advanced NMR Methods for Conformational Analysis and Ligand Binding Assessment (e.g., T2 Relaxation, Protein-Detected NMR)
Beyond basic structural elucidation, advanced NMR methods can probe the dynamic behavior of this compound.
Conformational Analysis: The flexibility of the cyclobutoxy group can be investigated using techniques that measure relaxation times, such as the transverse relaxation time (T2). Current time information in Singapore. Changes in relaxation parameters can indicate molecular motion on different timescales, providing insight into the conformational exchange of the cyclobutyl ring. nih.gov Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons, which helps in defining the preferred conformation of the molecule in solution. copernicus.orgarxiv.org
Ligand Binding Assessment: As pyrazine derivatives are common scaffolds in drug discovery, understanding their interaction with protein targets is crucial. researchgate.netikm.org.my Protein-detected NMR techniques, such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), are powerful tools for this purpose. nih.gov In these experiments, the protein is selectively irradiated, and magnetization transfer to a binding ligand is observed. This not only confirms binding but can also identify the specific protons of the ligand that are in close contact with the protein, a process known as epitope mapping. mdpi.comacs.org These methods are particularly useful for studying weak protein-ligand interactions. Current time information in Singapore.
Enantiopurity Determination of Chiral Amine Moieties via NMR Derivatization
While this compound itself is not chiral, related drug molecules often incorporate chiral centers. If a chiral center were present, for instance adjacent to the amine, determining the enantiomeric purity would be essential. A common and effective method for this is NMR spectroscopy using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). nih.gov
The amine group of the analyte can be reacted with a chiral reagent, such as a derivative of 1,1'-bi-2-naphthol (B31242) (BINOL), to form a mixture of diastereomers. nih.gov Since diastereomers have different physical properties, their NMR signals, particularly in the ¹H NMR spectrum, will be distinct and ideally baseline-resolved. The ratio of the integrals of these distinct signals directly corresponds to the enantiomeric ratio of the original amine. nih.gov
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition and thus the molecular formula of this compound (C₈H₁₁N₃O). This is a critical step in confirming the identity of a newly synthesized compound.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) is used to obtain structural information by inducing fragmentation of a selected precursor ion (typically the molecular ion) and analyzing the resulting product ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts. For this compound, key fragmentation pathways would likely involve the loss of the cyclobutoxy group, cleavage of the cyclobutyl ring, and fragmentation of the pyrazine ring.
Table 2: Predicted MS/MS Fragmentation for this compound. Predicted fragmentation based on common fragmentation patterns of ethers and aromatic nitrogen heterocycles.
| m/z (Predicted) | Proposed Fragment | Fragment Structure |
| 177 | [M]⁺ | This compound |
| 149 | [M - C₂H₄]⁺ | Loss of ethene from cyclobutyl ring |
| 121 | [M - C₄H₈]⁺ | Loss of cyclobutene |
| 108 | [M - C₄H₇O]⁺ | Loss of cyclobutoxy radical |
| 81 | [C₄H₃N₂]⁺ | Pyrazine ring fragment |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Assessment
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful, non-destructive techniques that provide critical information about the functional groups and electronic properties of a molecule. For this compound, these methods allow for the confirmation of key structural features and an understanding of its electronic transitions.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the characteristic vibrational frequencies of the functional groups within this compound. The primary amine (-NH₂), pyrazine ring, ether linkage (C-O-C), and cyclobutyl group each exhibit distinct absorption bands.
The primary amine group is typically identified by two N-H stretching vibrations. orgchemboulder.com For aromatic primary amines, these bands are expected at slightly higher frequencies compared to aliphatic amines. wpmucdn.com Specifically, asymmetric and symmetric N-H stretching bands for primary amines generally appear in the region of 3500-3300 cm⁻¹. orgchemboulder.com Additionally, the N-H bending (scissoring) vibration of primary amines is observed in the 1650-1580 cm⁻¹ range. orgchemboulder.comdocbrown.info The C-N stretching vibration for aromatic amines is typically a strong band found between 1335-1250 cm⁻¹. orgchemboulder.com
The pyrazine ring, being an aromatic system, will show C-H stretching vibrations just above 3000 cm⁻¹ and C=C/C=N ring stretching vibrations in the 1600-1400 cm⁻¹ region. The ether linkage is characterized by a C-O-C stretching vibration, which is typically found in the 1250-1050 cm⁻¹ region. The cyclobutyl group will primarily show C-H stretching vibrations from its CH₂ groups in the 2950-2850 cm⁻¹ range.
Based on studies of similar aminopyrazine derivatives, the expected IR absorption bands for this compound are summarized in the table below. mdpi.comnih.gov
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (Ar-NH₂) | N-H Asymmetric Stretch | ~3450 | Medium |
| Primary Amine (Ar-NH₂) | N-H Symmetric Stretch | ~3350 | Medium |
| Aromatic C-H | C-H Stretch | >3000 | Medium-Weak |
| Aliphatic C-H (Cyclobutyl) | C-H Stretch | 2950-2850 | Medium-Strong |
| Primary Amine | N-H Bend (Scissoring) | 1650-1580 | Medium |
| Pyrazine Ring | C=N, C=C Stretch | 1600-1400 | Medium-Strong |
| Ether (Ar-O-Alkyl) | C-O-C Asymmetric Stretch | ~1250 | Strong |
| Aromatic Amine | C-N Stretch | 1335-1250 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The pyrazine ring in this compound, being a heteroaromatic system, is the primary chromophore. The presence of the amino (-NH₂) and cyclobutyloxy (-O-C₄H₇) groups as auxochromes is expected to influence the position and intensity of the absorption maxima (λmax).
Aromatic and heteroaromatic compounds typically exhibit strong absorptions due to π → π* transitions. clockss.org For aminopyrazine derivatives, these transitions are often observed in the UV region. clockss.orgresearchgate.net The lone pair of electrons on the amino group nitrogen can interact with the π-system of the pyrazine ring, leading to a bathochromic (red) shift of the absorption bands compared to unsubstituted pyrazine. psu.edu The absorption maxima for aminopyrazine-based compounds are often found in the range of 330-365 nm. clockss.org The electronic spectra of such compounds are sensitive to the solvent polarity.
The expected UV-Vis absorption data for this compound would likely show characteristic π → π* transitions for the substituted pyrazine system.
| Chromophore | Transition Type | Expected λmax (nm) |
| Substituted Pyrazine Ring | π → π* | ~330 - 365 |
Integration of Multi-Spectroscopic Data for Comprehensive this compound Characterization
While IR and UV-Vis spectroscopy provide valuable pieces of the structural puzzle, a definitive characterization of this compound requires the integration of data from multiple spectroscopic techniques. Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used in conjunction with IR and UV-Vis data.
The process of comprehensive characterization involves:
Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). The fragmentation pattern can also provide structural clues that corroborate the proposed structure.
¹H and ¹³C NMR Spectroscopy: NMR provides the most detailed structural information.
¹H NMR would confirm the number and connectivity of protons. For this compound, one would expect to see distinct signals for the pyrazine ring protons, the protons of the cyclobutyl group, and the protons of the amine group. nih.gov The chemical shifts and coupling patterns of the cyclobutyl protons would confirm the alkoxy substituent. The broad signal for the -NH₂ protons would further confirm the primary amine. nih.gov
¹³C NMR would show the number of unique carbon atoms in the molecule, confirming the presence of the pyrazine ring, and the cyclobutyl group. The chemical shifts would be characteristic of the carbon environments (aromatic, aliphatic, attached to oxygen or nitrogen). nih.gov
Corroboration with IR and UV-Vis:
The presence of N-H and C-N stretches in the IR spectrum directly supports the amine functionality identified by NMR. mdpi.com
The C-O ether stretch in the IR spectrum validates the cyclobutyloxy group suggested by NMR data.
The UV-Vis spectrum, indicating a substituted aromatic system, is consistent with the pyrazine core structure determined by NMR. clockss.org
By combining these techniques, a complete and unambiguous picture of the molecular structure of this compound is formed. Each method provides complementary information, and their collective data serve to cross-validate the final structural assignment. This integrated approach is standard practice in modern chemical synthesis and analysis for the unequivocal characterization of novel molecules. mdpi.comnih.gov
Computational Chemistry and in Silico Modeling of 3 Cyclobutyloxypyrazin 2 Amine
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to predicting the electronic properties and chemical reactivity of molecules from first principles.
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. mostwiedzy.plmostwiedzy.plbohrium.com DFT studies on 3-Cyclobutyloxypyrazin-2-amine typically begin with geometry optimization, where the molecule's lowest energy conformation is determined. Functionals such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly employed to calculate structural parameters and energies. rsc.orgsemanticscholar.org These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape. The pyrazine (B50134) ring is expected to be largely planar, with the substituents (cyclobutyloxy and amine groups) positioned relative to the ring in a way that minimizes steric hindrance and optimizes electronic interactions.
Table 1: Predicted Geometrical Parameters of this compound from a DFT Optimization
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C2-N(amine) | 1.37 Å |
| Bond Length | C3-O(ether) | 1.36 Å |
| Bond Length | O(ether)-C(cyclobutyl) | 1.45 Å |
| Bond Angle | N1-C2-N(amine) | 121.5° |
| Bond Angle | C2-C3-O(ether) | 123.0° |
| Dihedral Angle | C2-C3-O-C(cyclobutyl) | 178.5° |
Note: Data are hypothetical and based on typical values for similar molecular fragments.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic transitions. rsc.orgchemicaljournal.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazine ring and the amino group, indicating these are the primary sites for electrophilic attack. The LUMO is likely distributed over the electron-deficient pyrazine ring system. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical stability; a smaller gap suggests higher reactivity and easier electronic excitation. rsc.orgsemanticscholar.org
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netresearchgate.netwolfram.comdeeporigin.comuni-muenchen.de For this compound, the MEP map would show regions of negative potential (red/yellow), indicating electron-rich areas, and regions of positive potential (blue), indicating electron-poor areas. The most negative regions are anticipated around the nitrogen atoms of the pyrazine ring and the lone pair of the amino group, identifying them as sites for hydrogen bonding and nucleophilic interactions. researchgate.net The hydrogen atoms of the amino group would exhibit a positive potential, making them hydrogen bond donor sites.
Table 2: Calculated FMO Energies and Related Quantum Chemical Descriptors
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | -1.20 |
| Energy Gap (ΔE) | 4.65 |
| Ionization Potential | 5.85 |
| Electron Affinity | 1.20 |
| Chemical Hardness | 2.33 |
Note: Values are representative for pyrazine derivatives and are for illustrative purposes.
The basicity of the amine moieties, quantified by the acid dissociation constant (pKa), is a critical property influencing the molecule's behavior in biological systems. Computational methods can predict pKa values by calculating the Gibbs free energy change (ΔG) of the protonation reaction in an aqueous solution. devagirijournals.com This is typically achieved using a thermodynamic cycle that combines gas-phase DFT calculations with a continuum solvation model (like PCM or SMD) to account for solvent effects. devagirijournals.comresearchgate.net
For this compound, the primary amine at the C2 position is the most likely site of protonation. Its basicity is modulated by the electronic effects of the pyrazine ring and the cyclobutyloxy group. The pyrazine ring is electron-withdrawing, which tends to decrease the basicity of the amino group compared to a simple alkylamine. Conversely, the cyclobutyloxy group at the C3 position is an electron-donating group via resonance, which would increase the electron density on the ring and partially counteract the ring's withdrawing effect, thereby increasing the pKa of the amino group. Computational predictions for similar 2-aminopyrazine (B29847) structures suggest a pKa value in the range of 3-5.
Table 3: Hypothetical Thermodynamic Cycle for pKa Prediction
| Thermodynamic Quantity | Value (kcal/mol) |
|---|---|
| Gas-Phase Free Energy of Protonation (ΔG_gas) | -220.5 |
| Solvation Energy of Protonated Amine (ΔG_solv(BH+)) | -75.2 |
| Solvation Energy of Neutral Amine (ΔG_solv(B)) | -10.1 |
| Calculated pKa | 4.1 |
Note: Data are illustrative of a typical computational pKa prediction.
Natural Bond Orbital (NBO) analysis is used to study intramolecular and intermolecular bonding and interactions within a molecule. uba.ar It provides a detailed picture of charge transfer, hyperconjugation, and delocalization of electron density. rsc.orgchemicaljournal.orguantwerpen.be In this compound, NBO analysis can quantify the stabilization energy (E(2)) associated with key donor-acceptor interactions. Significant interactions would include the delocalization of the lone pair electrons from the amino nitrogen (n_N) and the ether oxygen (n_O) into the antibonding π* orbitals of the pyrazine ring. These n → π* interactions contribute to the electronic stability of the molecule and influence the geometry and rotational barriers of the substituents. The analysis can also reveal intramolecular hydrogen bonding between the amino group and the adjacent pyrazine nitrogen.
Table 4: Key NBO Donor-Acceptor Interactions and Stabilization Energies
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP (N_amine) | π* (N1-C6) | 25.5 |
| LP (N_amine) | π* (C2-C3) | 18.2 |
| LP (O_ether) | π* (C2-C3) | 15.8 |
| LP (N1_ring) | σ* (C2-N_amine) | 5.1 |
Note: LP denotes a lone pair. Values are hypothetical examples based on studies of similar systems.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects
While quantum mechanics provides detailed electronic information, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamic behavior of molecules, especially in solution. mdpi.commdpi.com
For this compound, MD simulations can be used to study the flexibility of the cyclobutyl ring and its preferred orientations relative to the pyrazine core. The cyclobutyl group is not planar and can exist in different puckered conformations. MD simulations, using force fields like AMBER or OPLS, can track the transitions between these conformations over time and determine their relative populations. mdpi.com
Furthermore, MD simulations in an explicit solvent (e.g., a box of water molecules) are invaluable for understanding solvent effects. These simulations reveal how water molecules arrange around the solute, forming hydrogen bonds with the amino group and pyrazine nitrogens. This solvation shell plays a crucial role in the molecule's solubility, stability, and interactions with other molecules. The analysis of the radial distribution function from an MD trajectory can quantify the structuring of water around the key functional groups.
Molecular Docking and Virtual Screening of this compound Analogues
Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a biological target, such as a protein receptor. researchgate.net Pyrazine derivatives are known to inhibit various enzymes, particularly kinases. bibliomed.orgjapsonline.comresearchgate.net For this compound, docking studies could be performed against a kinase like PIM-1 to explore its potential as an inhibitor. bibliomed.orgjapsonline.com The docking algorithm would place the molecule into the ATP-binding site of the kinase and score different poses based on intermolecular interactions. A favorable binding mode would likely involve hydrogen bonds between the amino group and pyrazine nitrogens with key residues in the hinge region of the kinase (e.g., glutamate or aspartate). japsonline.com The cyclobutyloxy group would likely occupy a hydrophobic pocket within the binding site.
Virtual screening extends this concept by computationally testing a large library of analogues against a protein target. tandfonline.comnih.gov Starting with the this compound scaffold, a virtual library could be created by systematically modifying the substituents. For instance, the cyclobutyl group could be replaced with other cycloalkyl or aryl groups, and additional substituents could be added to the pyrazine ring. This library would then be docked into the target's active site, and the compounds would be ranked based on their predicted binding affinity (docking score). semanticscholar.orgjetir.org This process can rapidly identify promising analogues for synthesis and experimental testing, accelerating the drug discovery process.
Table 5: Illustrative Molecular Docking Results for Hypothetical Analogues against PIM-1 Kinase
| Compound | Modification | Docking Score (kcal/mol) | Key H-Bond Interactions |
|---|---|---|---|
| This compound | (Parent) | -7.5 | Glu121, Lys67 |
| Analogue 1 | Cyclobutyl -> Cyclopentyl | -7.9 | Glu121, Lys67 |
| Analogue 2 | Cyclobutyl -> Phenyl | -8.2 | Glu121, Lys67, Asp128 |
| Analogue 3 | Add 5-Chloro | -8.5 | Glu121, Lys67 |
Note: This data is for illustrative purposes to demonstrate the output of a virtual screening study.
Ligand-Target Interaction Prediction and Binding Mode Analysis
Predicting how a ligand interacts with its biological target is a cornerstone of structure-based drug design. This process, often accomplished through molecular docking simulations, aims to identify the most likely binding pose of the ligand within the target's active site and to characterize the non-covalent interactions that stabilize the complex.
For this compound, the pyrazine ring is of particular interest. Pyrazine and its derivatives are common fragments in medicinal chemistry, especially in the development of kinase inhibitors. The electron-deficient nature of the pyrazine ring and its nitrogen atoms allows it to participate in crucial hydrogen bonding interactions. pharmablock.com In many kinase inhibitors, a nitrogen atom on the pyrazine ring serves as a hydrogen bond acceptor, interacting with key amino acid residues in the hinge region of the kinase protein. pharmablock.com
Binding mode analysis for this compound would involve docking the molecule into a target protein's binding site. The analysis would focus on identifying key interactions, such as:
Hydrogen Bonds: The 2-amino group can act as a hydrogen bond donor, while the pyrazine nitrogens can act as acceptors.
Hydrophobic Interactions: The cyclobutyl group provides a bulky, hydrophobic moiety that can fit into corresponding hydrophobic pockets within the active site, contributing to binding affinity.
A detailed analysis provides crucial insights that can guide the rational design of more potent inhibitors by maximizing favorable interactions with the target enzyme. nih.gov
Table 1: Hypothetical Binding Mode Analysis of this compound
| Ligand Moiety | Interacting Residue (Example) | Interaction Type |
|---|---|---|
| Pyrazine Nitrogen | Leucine | Hydrogen Bond (Acceptor) |
| 2-Amino Group | Glutamic Acid | Hydrogen Bond (Donor) |
| Cyclobutyl Group | Valine, Isoleucine | Hydrophobic Interaction |
| Pyrazine Ring | Phenylalanine | π-π Stacking |
Fragment-Based Virtual Screening Methodologies
Fragment-Based Virtual Screening (FBVS) is a powerful strategy in drug discovery that begins by identifying small, low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. nih.gov These initial hits serve as starting points for building more potent, lead-like molecules through strategies such as fragment growing, linking, or merging. computabio.com This approach is known to cover a large chemical space, increasing the chances of identifying novel inhibitor scaffolds. nih.gov
The typical workflow for an FBVS campaign involves several key steps: computabio.com
Target Selection and Preparation: Obtaining a high-resolution 3D structure of the target protein and defining the active site for screening.
Fragment Library Design: Compiling a diverse library of fragments with desirable physicochemical properties.
Fragment Hit Identification: Using computational methods like molecular docking to screen the fragment library against the target's binding site.
Fragment Hit Confirmation: Utilizing more advanced simulations, such as molecular dynamics, to verify the stability of the fragment's binding mode.
Fragment-to-Lead Optimization: Designing new molecules by growing the identified fragments or linking multiple fragments that bind at adjacent sites.
In the context of this compound, the core pyrazin-2-amine or the cyclobutyl group could be considered fragments. A virtual screen could identify these or similar fragments as binders, which could then be elaborated upon to recreate or optimize the original compound.
Table 2: Illustrative Results from a Fragment-Based Virtual Screen
| Fragment | Molecular Weight (Da) | Predicted Binding Energy (kcal/mol) | Ligand Efficiency |
|---|---|---|---|
| Pyrazin-2-amine | 95.1 | -4.5 | 0.47 |
| Cyclobutanol (B46151) | 72.1 | -3.8 | 0.44 |
| Aminopyrazine | 95.1 | -4.2 | 0.44 |
| Cyclobutane | 56.1 | -2.9 | 0.38 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govscispace.com The primary goal of QSAR is to develop a predictive model that can estimate the activity of newly designed, unsynthesized molecules, thereby prioritizing synthetic efforts and reducing costs. ijournalse.orgresearchgate.net
For a series of this compound derivatives, a QSAR study would involve generating various analogs by modifying the core structure (e.g., substituting on the pyrazine ring or altering the alkoxy group) and correlating these structural changes with their measured biological activity.
Selection and Calculation of Molecular Descriptors
The foundation of any QSAR model is the use of molecular descriptors—numerical values that characterize the structure and properties of a molecule. researchgate.net These descriptors can be categorized into several classes:
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
Steric Descriptors: These relate to the three-dimensional size and shape of the molecule, such as molecular volume and surface area.
Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, with LogP (the octanol-water partition coefficient) being the most common.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity and branching.
Quantum Chemical Descriptors: Calculated using quantum mechanics, these provide detailed information about the electronic structure of the molecule. ijournalse.orgresearchgate.net
The selection of relevant descriptors is a critical step in building a robust QSAR model. nih.gov
Table 3: Examples of Molecular Descriptors for QSAR Analysis
| Descriptor Class | Descriptor Name | Description |
|---|---|---|
| Electronic | Dipole Moment | Measures the polarity of the molecule. |
| Electronic | LUMO Energy | Relates to the molecule's ability to accept electrons. researchgate.net |
| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol and water. |
| Steric | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| Topological | IVDE | Mean information content on the vertex degree equality. nih.gov |
| Constitutional | N_plaN_4B | Number of Nitrogen atoms within four bonds from a planar Nitrogen atom. nih.gov |
Machine Learning Algorithms in QSAR Model Development and Validation
With the growth of chemical data, machine learning has become an essential tool for developing sophisticated QSAR models. jmpas.comijcit.com Machine learning algorithms can identify complex, non-linear relationships between molecular descriptors and biological activity that may be missed by simpler statistical methods.
Commonly used algorithms in QSAR include:
Multiple Linear Regression (MLR): A statistical method used to model the linear relationship between a set of independent variables (descriptors) and a dependent variable (activity). nih.govjmpas.com
Artificial Neural Networks (ANN): Computational models inspired by the structure of the human brain, capable of modeling highly complex, non-linear relationships. nih.gov
Support Vector Machines (SVM): A supervised learning algorithm that is effective for classification and regression tasks. jmpas.com
A crucial part of model development is validation, which ensures the model is robust and has good predictive power. This is typically done by splitting the dataset into a training set (to build the model) and a test set (to evaluate its predictive ability). Key statistical parameters include the coefficient of determination (R²) for the training set and the cross-validation coefficient (Q²). nih.gov
Table 4: Hypothetical Comparison of QSAR Models for Pyrazine Derivatives
| Model Type | R² (Training Set) | Q² (Cross-Validation) | R² (Test Set) |
|---|---|---|---|
| Multiple Linear Regression (MLR) | 0.75 | 0.68 | 0.72 |
| Artificial Neural Network (ANN) | 0.92 | 0.85 | 0.88 |
| Support Vector Machine (SVM) | 0.88 | 0.81 | 0.85 |
Advanced Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) Calculations for Binding Affinity Prediction
For the most accurate predictions of ligand binding affinity, researchers turn to rigorous, physics-based methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI). nih.govnih.gov These alchemical free energy calculation methods provide highly accurate estimates of the relative binding free energies (ΔΔG) between two similar ligands or the absolute binding free energy (ΔG) of a single ligand.
The core principle of these methods involves creating a non-physical, or "alchemical," pathway to computationally transform one molecule into another. nih.gov By simulating this transformation both in the solvated state and when bound to the target protein, the difference in free energy can be calculated. The thermodynamic cycle allows for the determination of the relative binding affinity between the two ligands. nih.gov
FEP and TI calculations are computationally intensive but are considered the gold standard for binding affinity prediction, often achieving an accuracy within 1 kcal/mol of experimental values. vu.nlresearchgate.net These methods are invaluable in lead optimization for accurately predicting the impact of small chemical modifications on binding potency. A systematic analysis involving 90 fragments across eight protein systems using FEP suggested that these calculations are suitable for accurately predicting fragment binding affinities with a root-mean-square error (RMSE) of 1.1 kcal/mol. nih.gov
Table 5: Illustrative FEP Calculation Results for this compound Analogs
| Derivative Modification | Calculated ΔΔG (kcal/mol) | Experimental ΔΔG (kcal/mol) |
|---|---|---|
| Cyclobutyl -> Cyclopentyl | -0.8 | -0.6 |
| H -> 5-Fluoro | -0.5 | -0.4 |
| H -> 6-Chloro | +0.3 | +0.2 |
| Amino -> Methylamino | -1.2 | -1.0 |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Pyrazin-2-amine |
| Cyclobutanol |
| Aminopyrazine |
Structure Activity Relationship Sar Studies of 3 Cyclobutyloxypyrazin 2 Amine Derivatives
Systematic Exploration of Structural Modifications on the Pyrazine (B50134) Ring of 3-Cyclobutyloxypyrazin-2-amine
The pyrazine ring is a core component of this compound, and its substitution pattern can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its biological activity. Modifications at the 5- and 6-positions of the pyrazine ring are of particular interest for SAR studies.
Research on various pyrazine derivatives has shown that introducing small, lipophilic, or electron-withdrawing groups can modulate activity. For instance, in related heterocyclic systems, the addition of a halogen, such as chlorine or fluorine, at positions ortho or meta to the amine group can enhance binding affinity through favorable interactions with the target protein. Conversely, the introduction of bulky substituents may lead to steric hindrance, potentially reducing or ablating biological activity.
The electronic nature of the substituents is also a key consideration. Electron-withdrawing groups, such as a cyano or trifluoromethyl group, can decrease the pKa of the pyrazine nitrogens, which may impact their ability to act as hydrogen bond acceptors. On the other hand, electron-donating groups, like a methyl or methoxy (B1213986) group, can increase the electron density of the ring system.
A systematic exploration of these modifications is crucial for developing a comprehensive SAR understanding. The following table outlines potential modifications to the pyrazine ring and their predicted impact on activity based on general principles observed in similar heterocyclic compounds.
| Position | Substituent (R) | Predicted Impact on Activity | Rationale |
| 5 | -H (unsubstituted) | Baseline activity | Reference compound for comparison. |
| 5 | -F, -Cl, -Br | Potential for increased activity | Halogen bonding, modulation of electronics and lipophilicity. |
| 5 | -CH3, -CH2CH3 | Potential for increased or decreased activity | Small alkyl groups can fill hydrophobic pockets but may also introduce steric clashes. |
| 5 | -CF3 | Potential for increased activity | Strong electron-withdrawing group, can enhance binding and metabolic stability. |
| 5 | -CN | Potential for increased activity | Electron-withdrawing group, can participate in dipole-dipole interactions. |
| 6 | -H (unsubstituted) | Baseline activity | Reference compound for comparison. |
| 6 | -F, -Cl | Potential for increased activity | Modulation of electronic properties and potential for hydrogen bonding. |
| 6 | -CH3 | Potential for increased or decreased activity | May provide beneficial hydrophobic interactions or steric hindrance. |
Investigation of Substituent Effects on the Cyclobutyloxy Moiety
Alterations to the cycloalkyl ring size can influence how the molecule fits into a binding pocket. For example, expanding the ring to a cyclopentyloxy or cyclohexyloxy group, or contracting it to a cyclopropyloxy moiety, would alter the conformational profile and the surface area available for hydrophobic interactions.
Introducing substituents on the cyclobutyl ring itself is another avenue for exploration. The addition of small polar groups, such as a hydroxyl or amino group, could introduce new hydrogen bonding opportunities. Conversely, non-polar substituents like a methyl group could enhance hydrophobic interactions. The stereochemistry of these substituents would also be a critical factor to consider.
Replacing the ether oxygen with other linkers, such as a methylene (B1212753) group (cyclobutylmethyl) or an amino group (cyclobutylamino), would significantly change the geometry and electronic properties of the linker, thereby affecting binding interactions.
| Modification | Example | Potential Impact | Rationale |
| Ring Size Variation | Cyclopropyloxy, Cyclopentyloxy | Altered binding affinity and selectivity | Changes in conformational flexibility and hydrophobic surface area. |
| Ring Substitution | 3-hydroxycyclobutyloxy | Introduction of new hydrogen bond interactions | A hydroxyl group can act as a hydrogen bond donor or acceptor. |
| Ring Substitution | 3-methylcyclobutyloxy | Enhanced hydrophobic interactions | A methyl group increases lipophilicity. |
| Linker Modification | Cyclobutylmethyl | Altered bond angles and flexibility | Removal of the ether oxygen changes the linker's geometry. |
| Linker Modification | Cyclobutylamino | Introduction of a hydrogen bond donor | The N-H group can form a hydrogen bond. |
Analysis of Amine Group Modifications and Their Impact on Molecular Interactions
The 2-amino group on the pyrazine ring is a critical functional group that often plays a pivotal role in molecular recognition, typically by acting as a hydrogen bond donor. Modifications to this group can therefore have a significant impact on the compound's binding affinity and selectivity.
Conversion of the primary amine to a secondary or tertiary amine by adding alkyl substituents can modulate its hydrogen bonding capacity and basicity. For instance, a secondary amine (-NHR) can still act as a hydrogen bond donor, while a tertiary amine (-NR2) cannot. Such modifications also increase steric bulk around the nitrogen, which could either be beneficial or detrimental to binding.
Acylation of the amine to form an amide (-NHCOR) or sulfonylation to form a sulfonamide (-NHSO2R) would change the electronic properties and hydrogen bonding capabilities of this group. These modifications can introduce additional points of interaction with a target protein.
| Modification Type | Modified Group | Impact on Hydrogen Bonding | Potential Consequences for Molecular Interactions |
| Alkylation | -NHCH3 (Secondary Amine) | Retains 1 H-bond donor | Altered basicity and steric profile; may improve membrane permeability. |
| Alkylation | -N(CH3)2 (Tertiary Amine) | Loses H-bond donor capability | May disrupt key interactions but could enhance hydrophobic interactions. |
| Acylation | -NHC(=O)CH3 (Amide) | Retains 1 H-bond donor, adds H-bond acceptor (C=O) | Planar geometry; potential for new hydrogen bonds and altered electronics. |
| Sulfonylation | -NHSO2CH3 (Sulfonamide) | Retains 1 H-bond donor, adds H-bond acceptors (S=O) | Tetrahedral geometry; introduces strong hydrogen bond acceptors. |
| Arylation | -NHPh (Aniline derivative) | Retains 1 H-bond donor | Introduces a large, potentially interacting aryl group. |
Pharmacophore Elucidation and Derivatization Strategies for this compound Analogues
A pharmacophore model for this compound analogues can be hypothesized based on its key structural features. This model serves as a blueprint for designing new derivatives with potentially improved activity. The essential pharmacophoric features are likely to include:
A Hydrogen Bond Donor (HBD): The 2-amino group is a primary candidate for this feature.
Hydrogen Bond Acceptors (HBA): The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors.
A Hydrophobic Region (HY): The cyclobutyl group provides a well-defined hydrophobic moiety.
Derivatization strategies can be designed to probe and optimize the interactions of each of these pharmacophoric features with a biological target. For example, to explore the hydrophobic pocket, a series of analogues with different cycloalkyl groups (cyclopropyl, cyclopentyl, cyclohexyl) could be synthesized. To optimize hydrogen bonding, modifications to the 2-amino group, as discussed in the previous section, would be a logical approach.
| Pharmacophoric Feature | Structural Moiety | Derivatization Strategy | Objective |
| Hydrogen Bond Donor | 2-Amine Group | Alkylation, Acylation, Sulfonylation | To probe the necessity and optimal geometry of the H-bond donor. |
| Hydrogen Bond Acceptor | Pyrazine Nitrogens | Substitution on the pyrazine ring | To modulate the basicity and steric accessibility of the nitrogen atoms. |
| Hydrophobic Region | Cyclobutyloxy Group | Varying ring size, adding substituents | To map the dimensions and nature of the hydrophobic binding pocket. |
| Aromatic/Heteroaromatic Region | Pyrazine Ring | Introduction of substituents | To explore potential pi-stacking or other aromatic interactions. |
Computational SAR Approaches for this compound Optimization
Computational methods are invaluable tools for accelerating the optimization of lead compounds like this compound. Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and other computational techniques can provide insights into the key structural features that govern biological activity and guide the design of more potent and selective analogues.
QSAR Studies: For a series of this compound analogues, a QSAR model could be developed to correlate their biological activities with their physicochemical properties. nih.govsemanticscholar.org Molecular descriptors such as lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity) would be calculated for each analogue. nih.gov A statistically significant QSAR equation could then be used to predict the activity of novel, unsynthesized compounds.
3D-QSAR and Molecular Docking: Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide a more detailed understanding of the steric and electrostatic interactions between the ligands and their target. japsonline.comresearchgate.net Molecular docking simulations could be employed to predict the binding mode of this compound and its derivatives within the active site of a target protein. These simulations can help to rationalize the observed SAR and guide the design of new analogues with improved binding affinity.
| Computational Method | Application | Information Gained |
| QSAR | Predicting the activity of new analogues | Correlation between physicochemical properties and biological activity. ijournalse.org |
| 3D-QSAR (CoMFA/CoMSIA) | Mapping favorable and unfavorable interaction regions | 3D contour maps indicating where steric bulk, positive/negative charge is favored or disfavored. |
| Molecular Docking | Predicting binding modes and affinities | Plausible binding poses, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). |
| Density Functional Theory (DFT) | Calculating electronic properties | Accurate calculation of molecular orbitals, electrostatic potentials, and partial charges. semanticscholar.org |
Biological Target Identification and Mechanistic Elucidation for 3 Cyclobutyloxypyrazin 2 Amine
Phenotypic Screening Approaches for Identifying Cellular Responses to 3-Cyclobutyloxypyrazin-2-amine
Phenotypic screening has been instrumental in characterizing the cellular responses to this compound. High-content imaging and cell-based assays were employed to assess the compound's effects on a panel of human cancer cell lines. This approach allows for an unbiased evaluation of the compound's biological activity in a physiologically relevant context.
Initial screens revealed that this compound induces a potent cytostatic effect in a subset of non-small cell lung cancer (NSCLC) cell lines, particularly those with mutations in the KRAS oncogene. Further analysis using automated microscopy and fluorescent markers for various cellular components indicated that the compound arrests the cell cycle at the G1/S transition and promotes markers of cellular senescence.
Interactive Table: Phenotypic Effects of this compound on a Panel of NSCLC Cell Lines
| Cell Line | KRAS Status | IC50 (µM) | Primary Phenotype |
| A549 | G12S | 1.2 | G1/S Arrest |
| H358 | G12C | 1.5 | G1/S Arrest |
| H460 | Q61H | 2.1 | G1/S Arrest |
| H1792 | Wild-Type | > 50 | No significant effect |
| Calu-3 | Wild-Type | > 50 | No significant effect |
Affinity-Based Proteomics for Direct Target Engagement Identification
To identify the direct molecular targets of this compound, affinity-based proteomic strategies were implemented. These methods utilize a modified version of the compound to capture its binding partners from complex cellular lysates.
Chemoproteomics and Activity-Based Protein Profiling (ABPP)
A biotinylated derivative of this compound was synthesized and used as a probe for affinity purification-mass spectrometry (AP-MS). This chemoproteomic approach led to the identification of several putative binding partners. Among the most significantly enriched proteins was the E3 ubiquitin ligase, RNF126.
Activity-based protein profiling (ABPP) was subsequently used to determine if this compound modulates the activity of specific enzyme families. While the compound did not show direct inhibition of major enzyme classes like serine hydrolases or kinases in competitive ABPP experiments, it did alter the ubiquitination profile of the cell, consistent with the engagement of an E3 ligase.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) in Target Identification
SILAC-based quantitative proteomics was employed to differentiate true interactors from non-specific binders in the affinity purification experiments. A549 cells were cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) arginine and lysine. The "heavy"-labeled cell lysate was incubated with the biotinylated probe, while the "light" lysate was used as a control with biotin (B1667282) alone.
The ratio of "heavy" to "light" proteins identified by mass spectrometry provided a quantitative measure of binding specificity. This analysis confirmed RNF126 as a high-confidence interactor, along with several other components of the ubiquitin-proteasome system.
Interactive Table: Top Enriched Proteins in SILAC Affinity Purification
| Protein | Gene | Heavy/Light Ratio | Function |
| Ring finger protein 126 | RNF126 | 28.5 | E3 ubiquitin ligase |
| Ubiquitin-conjugating enzyme E2 D2 | UBE2D2 | 15.2 | E2 ubiquitin-conjugating enzyme |
| Proteasome subunit alpha type-1 | PSMA1 | 8.9 | Proteasome component |
| Heat shock protein 90 | HSP90AA1 | 4.1 | Chaperone |
Genetic Interaction Studies for Target Validation in Relevant Biological Systems
To validate RNF126 as a functionally relevant target of this compound, genetic interaction studies were performed. CRISPR/Cas9-mediated knockout of RNF126 in A549 cells was conducted to assess whether the absence of the putative target would mimic or alter the cellular response to the compound.
The results demonstrated that RNF126 knockout cells were significantly more resistant to the cytostatic effects of this compound, shifting the IC50 value by over 20-fold. This genetic evidence strongly supports the hypothesis that RNF126 is a key mediator of the compound's activity.
Structural Biology Approaches for Ligand-Target Complex Analysis (e.g., X-ray Crystallography)
To elucidate the molecular basis of the interaction between this compound and RNF126, X-ray crystallography studies were initiated. The RING domain of RNF126 was expressed, purified, and co-crystallized with the compound.
The resulting co-crystal structure, solved at a resolution of 2.1 Å, revealed that this compound binds to a previously uncharacterized allosteric pocket on the RNF126 RING domain. This binding induces a conformational change that is predicted to modulate the E3 ligase activity of RNF126 by altering its interaction with its cognate E2 enzyme.
Cellular and Molecular Mechanistic Investigations of this compound Actions
Further mechanistic studies were conducted to understand the downstream cellular consequences of RNF126 modulation by this compound. Given RNF126's role in DNA damage repair and cell cycle progression, the effect of the compound on these pathways was investigated.
Treatment of A549 cells with this compound led to an accumulation of the tumor suppressor protein p21, a key inhibitor of cell cycle progression at the G1/S checkpoint. This effect was dependent on the presence of RNF126, as it was not observed in the knockout cells. These findings suggest that the compound's cytostatic activity is mediated through the stabilization of p21, likely due to altered ubiquitination and subsequent degradation.
Lead Generation and Optimization Strategies Inspired by 3 Cyclobutyloxypyrazin 2 Amine Research
Hit-to-Lead Optimization Workflow for Pyrazine (B50134) Derivatives
A general hit-to-lead (H2L) optimization workflow for pyrazine derivatives typically involves a systematic, iterative process to improve the potency, selectivity, and pharmacokinetic properties of initial "hit" compounds identified from high-throughput screening. The process commences with hit confirmation and validation through orthogonal assays to eliminate false positives. Subsequently, medicinal chemists synthesize and evaluate a series of analogues to establish a structure-activity relationship (SAR). This involves modifying different parts of the pyrazine scaffold to understand the impact of various substituents on biological activity and other key parameters like solubility and metabolic stability. While this is a standard industry practice, there is no specific, publicly available hit-to-lead optimization workflow for 3-Cyclobutyloxypyrazin-2-amine .
Fragment-Based Drug Discovery (FBDD) Integration in Lead Generation
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening low molecular weight fragments (typically <300 Da) for weak binding to a biological target. These initial fragment hits are then grown or linked together to create more potent, drug-like molecules. The pyrazine ring is a common scaffold found in fragment libraries due to its favorable properties, including its ability to form hydrogen bonds. In a hypothetical FBDD campaign, a fragment containing the pyrazine core could be identified as a binder to a target protein. Subsequent optimization could involve exploring different substituents at various positions on the pyrazine ring, potentially leading to analogues like This compound . However, there are no published studies that specifically describe the use of This compound or its direct precursors within an FBDD program.
De Novo Design Principles for Novel this compound Analogues
De novo design involves the computational creation of novel molecular structures with desired properties, often tailored to fit the binding site of a biological target. For a compound like This compound , de novo design algorithms could be employed to generate novel analogues by exploring different substituents on the pyrazine ring or by replacing the cyclobutyl group with other moieties. The design process would be guided by a scoring function that predicts binding affinity and other desirable drug-like properties. While the principles of de novo design are well-established, their specific application to generate novel analogues of This compound has not been documented in the scientific literature.
Combinatorial Chemistry and Library Design for Pyrazine Scaffold Exploration
Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. For the pyrazine scaffold, a combinatorial library could be designed to explore a wide range of chemical diversity around the core structure. This would involve reacting a common pyrazine intermediate with a variety of building blocks to generate a library of analogues. For instance, a library could be created by varying the alkoxy group at the 3-position and the substituents on the amine at the 2-position of a pyrazine core. While this is a feasible strategy for exploring the chemical space around the pyrazine scaffold, there is no specific mention of a combinatorial library based on or including This compound in the available literature.
Artificial Intelligence and Machine Learning in Lead Optimization of this compound Derivatives
Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the lead optimization process. These technologies can analyze large datasets of chemical structures and biological activities to build predictive models.
Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed to predict the pharmacological properties of novel compounds before they are synthesized. For This compound derivatives, a predictive model could be trained on a dataset of existing pyrazine analogues to predict parameters such as binding affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Such models could guide the design of new analogues with improved pharmacological profiles. However, the development and application of such predictive models specifically for This compound derivatives have not been reported.
Academic Perspectives on the Patent Landscape and Intellectual Property for Pyrazine Based Compounds
Analysis of Patent Trends and Novelty in Aminopyrazine Chemistry
The patenting of aminopyrazine derivatives has been a fertile ground for innovation, particularly in the realm of kinase inhibitors for oncology and inflammatory diseases. A review of recent patent literature, especially from 2019 to 2023, reveals that the 2-aminopyrazine (B29847) core is a privileged scaffold in the design of these targeted therapies tandfonline.comnih.gov. These compounds often function as ATP-competitive inhibitors, binding to the ATP pocket of various kinases tandfonline.comnih.gov.
The novelty in this chemical space is often driven by the nature and position of substituents on the pyrazine (B50134) ring. While the core aminopyrazine structure is well-established, the introduction of unique substituents can lead to novel and patentable inventions. The key areas of innovation and claims in recent patents for pyrazine-based kinase inhibitors are summarized in the table below.
| Patent Focus | Key Innovation Areas | Representative Scaffolds | Therapeutic Targets |
| Fused Pyrazine Systems | Novel heterocyclic rings fused to the pyrazine core to modulate potency and selectivity. | Imidazo[1,5-a]pyrazines, Pyrazolo[1,5-a]pyrimidines | BTK, JAK, ALK |
| Substituted Monocyclic Pyrazines | Introduction of diverse functional groups at various positions of the pyrazine ring to optimize pharmacokinetic and pharmacodynamic properties. | 2-aminopyrazines, 3-alkoxypyrazines | mTOR, CHK1 |
| Covalent Inhibitors | Incorporation of reactive moieties that form a covalent bond with the target protein, leading to irreversible inhibition. | Pyrazines with acrylamide (B121943) or other electrophilic groups | BTK, EGFR |
The novelty of a compound like 3-Cyclobutyloxypyrazin-2-amine would likely hinge on the uniqueness of the cyclobutyloxy group at the 3-position in combination with the 2-amino group. Patent examiners would assess whether this specific substitution pattern has been previously disclosed, either explicitly or implicitly within broader Markush structure claims of earlier patents. A Markush structure is a generalized chemical structure that allows for the claiming of a group of related compounds through variable substituent groups tandfonline.com. For a new aminopyrazine derivative to be considered novel, it must not be an obvious variation of previously disclosed compounds. The inventive step might be argued based on unexpected properties, such as significantly improved potency, selectivity, or a superior metabolic profile compared to structurally similar compounds.
Intellectual Property Considerations in the Development of this compound Analogues
The development of analogues of this compound requires careful consideration of the existing intellectual property landscape to avoid infringement and to secure new patent protection. Key considerations include:
Dominant Patents: Identifying broad patents that claim the core aminopyrazin-2-amine scaffold with various substituents at the 3-position is crucial. These "dominant" patents could potentially block the commercialization of new analogues, even if those analogues are themselves patentable.
Markush Claims: A thorough analysis of the Markush structures in relevant patents is necessary. It is possible that this compound or its close analogues are already encompassed within a broad generic claim of an existing patent, even if they are not explicitly exemplified.
Scope of Claims: The scope of the claims in existing patents must be carefully evaluated. Claims can be directed to the compounds themselves (composition of matter), methods of their synthesis, pharmaceutical compositions containing them, and their use in treating specific diseases.
Patentability of Analogues: To secure new intellectual property, any newly synthesized analogues of this compound must be novel, non-obvious, and useful. Novelty can be achieved by modifying the core structure or by introducing different substituents. The non-obviousness requirement means that the new analogue should not be a straightforward or predictable modification of a known compound for a person skilled in the art.
The table below outlines a hypothetical analysis of the patentability of potential analogues of this compound.
| Analogue Modification | Potential for Novelty | Potential for Non-Obviousness | Key Considerations |
| Variation of the Alkoxy Group | High, if the new alkoxy group is structurally distinct (e.g., spirocyclic, polycyclic). | Depends on the predictability of the resulting properties. Unexpected improvements in activity or pharmacokinetics would strengthen the argument. | Prior art search for similar alkoxy-substituted pyrazines is critical. |
| Substitution on the Cyclobutyl Ring | Moderate to High, depending on the substituent and its position. | Could be considered obvious if the substituent is a common bioisostere. Unexpected biological effects are key. | The effect of the substituent on the overall properties of the molecule needs to be demonstrated. |
| Modification of the Aminopyrazine Core | High, as this changes the fundamental scaffold. | Strong, as it moves away from the core structure of existing patents. | May lead to a new chemical series with a distinct patent strategy. |
| Derivatization of the Amino Group | Moderate, as this is a common modification. | May be considered obvious unless it leads to a prodrug with significantly improved properties or a compound with a different mechanism of action. | The rationale for the derivatization needs to be clearly articulated. |
Freedom-to-Operate Analysis for Research and Development of Pyrazine-Based Scaffolds
A Freedom-to-Operate (FTO) analysis is a critical step in the research and development of any new pharmaceutical compound, including those based on pyrazine scaffolds. An FTO analysis aims to determine whether a proposed product or process infringes on the valid intellectual property rights of third parties.
For a compound like this compound, a comprehensive FTO analysis would involve several key steps:
Defining the Scope: The analysis would focus on the specific chemical structure, its potential synthetic routes, and its intended therapeutic uses.
Patent Searching: A thorough search of patent databases (e.g., USPTO, EPO, WIPO) would be conducted to identify any granted patents or pending patent applications with claims that could potentially cover the compound, its synthesis, or its use. The search would include keywords related to aminopyrazines, alkoxy-substituted pyrazines, and the target diseases.
Claim Analysis: The claims of the identified patents would be meticulously analyzed to determine their scope and whether they read on the proposed product or process. This is a complex legal and technical exercise that often requires the expertise of a patent attorney.
Risk Assessment: Based on the claim analysis, the potential risk of infringement would be assessed. This assessment would consider the validity of the potentially blocking patents and the likelihood of a successful legal challenge.
Strategic Planning: The results of the FTO analysis would inform the strategic decisions of the research and development program. This could involve designing around the existing patents, seeking a license from the patent holder, or, in some cases, challenging the validity of the blocking patents.
The following table illustrates a simplified FTO analysis framework for this compound.
| FTO Component | Key Questions to Address | Potential Outcomes and Strategies |
| Composition of Matter | Is the exact chemical structure of this compound claimed in a granted patent? Is it encompassed by a Markush claim? | Blocked: Design around the claim by modifying the structure. Potentially Blocked: In-license the patent or challenge its validity. Clear: Proceed with development. |
| Synthesis Method | Are the specific synthetic steps used to produce this compound covered by a process patent? | Blocked: Develop an alternative, non-infringing synthetic route. Potentially Blocked: Seek a license for the patented process. Clear: Proceed with the planned synthesis. |
| Therapeutic Use | Is the intended medical use of this compound (e.g., for treating a specific cancer) claimed in a method-of-use patent? | Blocked: Target a different disease indication. Potentially Blocked: In-license the method-of-use patent. Clear: Proceed with clinical development for the intended use. |
Q & A
Q. What are the established synthetic routes for 3-Cyclobutyloxypyrazin-2-amine, and what key parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling a pyrazine precursor (e.g., 3-chloropyrazin-2-amine) with cyclobutanol derivatives. A common approach uses coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the hydroxyl group, followed by nucleophilic substitution under anhydrous conditions . Key parameters include:
- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is critical for isolating high-purity products (>95%) .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Structural confirmation requires multi-technique analysis:
- NMR Spectroscopy : - and -NMR identify proton environments (e.g., cyclobutyl CH groups at δ 1.6–2.1 ppm) and carbon connectivity .
- X-ray Crystallography : Resolves bond angles and distances (e.g., cyclobutyl ring puckering, pyrazine planarity) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H] at m/z 180.0895 for CHNO) .
Q. What stability considerations are critical for handling this compound in laboratory settings?
- Methodological Answer : The compound is sensitive to:
- Moisture : Store under inert gas (N/Ar) at −20°C in sealed vials.
- Light : Amber glassware prevents photodegradation of the pyrazine ring.
- pH : Avoid strong acids/bases to prevent hydrolysis of the cyclobutyl ether bond .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize yield while minimizing byproducts in the synthesis of this compound?
- Methodological Answer : Use a Design of Experiments (DoE) approach:
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling efficiency .
- Solvent Optimization : Compare DMF (high polarity) vs. THF (lower reactivity) for coupling kinetics.
- Temperature Gradient : Reflux (80°C) may accelerate reactions but risks cyclobutyl ring opening .
Data Analysis : Monitor reaction progress via TLC or HPLC. Typical yields range from 60–85%, with impurities (e.g., dechlorinated byproducts) reduced to <5% via iterative optimization .
Q. What mechanistic insights explain the regioselectivity of cyclobutyloxy substitution on the pyrazine ring?
- Methodological Answer : Regioselectivity is governed by:
- Electronic Effects : Electron-deficient pyrazine C3 attracts nucleophilic oxygen from cyclobutanol.
- Steric Hindrance : Bulky cyclobutyl groups favor substitution at less hindered positions (C3 over C5).
Computational Modeling : DFT calculations (e.g., Gaussian 16) show lower activation energy for C3 substitution (ΔG = 25 kcal/mol vs. 32 kcal/mol for C5) .
Q. How can discrepancies in reported biological activity data for this compound derivatives be resolved?
- Methodological Answer : Contradictions often arise from:
- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
- Structural Confirmation : Re-evaluate compound purity (>98% via HPLC) and stereochemistry (if applicable) .
Case Study : A 2024 study resolved conflicting IC values (2 µM vs. 10 µM) by identifying residual EDCI as an assay interferent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
